

In-Depth Technical Guide: Mandyphos SL-M003-1 Metal Complexes in Asymmetric Catalysis

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Compound of Interest

Compound Name: Mandyphos SL-M003-1

Cat. No.: B3183015

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This technical guide provides a comprehensive overview of **Mandyphos SL-M003-1** and its rhodium and iridium complexes, which are pivotal in the field of asymmetric catalysis.

Mandyphos SL-M003-1, a member of the esteemed Mandyphos family of chiral phosphine ligands, is instrumental in achieving high enantioselectivity in various chemical transformations, particularly in asymmetric hydrogenation. This document outlines the catalytic performance of its metal complexes, detailed experimental protocols, and relevant mechanistic pathways.

Core Compound Profile: Mandyphos SL-M003-1

Mandyphos SL-M003-1 is a chiral ferrocene-based diphosphine ligand. Its robust structure and specific stereochemical arrangement are key to its efficacy in inducing chirality in catalytic reactions.

Property	Value
Chemical Name	(SP,S'P)-1,1'-Bis[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]-2,2'-bis[(R)-(dimethylamino)phenylmethyl]ferrocene
CAS Number	494227-36-0[1]
Molecular Formula	C ₆₀ H ₄₂ F ₂₄ FeN ₂ P ₂ [1]
Molecular Weight	1364.74 g/mol [1]
Appearance	Orange-red solid
Enantiomeric Purity	Typically ≥99% ee[2][3]
Chemical Purity	≥97%[2][3]

Catalytic Performance of Mandyphos SL-M003-1 Metal Complexes

Complexes of **Mandyphos SL-M003-1** with rhodium and iridium are highly effective catalysts for asymmetric hydrogenation and other transformations. The data presented below is representative of the performance of Mandyphos-type ligands in key reactions.

Rhodium-Catalyzed Asymmetric Hydrogenation of Olefins

Rhodium complexes of Mandyphos ligands are particularly effective for the asymmetric hydrogenation of various functionalized olefins, such as α -acetamidoacrylates and enamides.

Substrate	S/C Ratio	Solvent	Pressure (bar H ₂)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Reference
Methyl-2-acetamidoadrylate	1000	MeOH	10	25	1	>99	98 (R)	[4]
Methyl (Z)- α -acetamidocinnamate	500	Toluene	20	30	12	>99	97 (R)	[4]
(Z)-1-N-Acetyl-1-phenylethen-1-amine	1000	MeOH	10	25	3	>99	96 (S)	[4]

Iridium-Catalyzed Asymmetric Hydrogenation of Imines

Iridium complexes bearing Mandyphos-type ligands have demonstrated excellent enantioselectivity in the hydrogenation of N-aryl imines, yielding chiral amines which are valuable building blocks in pharmaceuticals.

Substrate	S/C Ratio	Solvent	Pressure (bar H ₂)	Temp (°C)	Time (h)	Conversion (%)	ee (%)	Reference
N-(1-phenylethylidene)aniline	200	CH ₂ Cl ₂	50	25	16	>99	92 (S)	[5]
N-(1-(4-methoxyphenyl)ethylidene)aniline	200	CH ₂ Cl ₂	50	25	16	>99	95 (S)	[6]
N-(1-(naphthalen-2-yl)ethylidene)aniline	500	Toluene	80	40	24	98	90 (S)	[6][7]

Experimental Protocols

Detailed methodologies for the synthesis of the catalyst precursors and their application in asymmetric hydrogenation are provided below. These protocols are based on established procedures for related Mandyphos complexes.

Synthesis of [Rh(Mandyphos SL-M003-1)(COD)]BF₄ Precatalyst

Materials:

- Mandyphos SL-M003-1
- [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

- Dichloromethane (CH_2Cl_2), anhydrous
- Diethyl ether (Et_2O), anhydrous
- Schlenk flask and standard inert atmosphere techniques (Argon or Nitrogen)

Procedure:

- In a Schlenk flask under an inert atmosphere, dissolve **Mandyphos SL-M003-1** (1.05 eq.) in anhydrous CH_2Cl_2 .
- In a separate Schlenk flask, dissolve $[\text{Rh}(\text{COD})_2]\text{BF}_4$ (1.00 eq.) in anhydrous CH_2Cl_2 .
- Slowly add the rhodium solution to the ligand solution with continuous stirring at room temperature.
- Stir the resulting orange-red solution for 1 hour at room temperature.
- Reduce the solvent volume in vacuo until the solution is concentrated.
- Add anhydrous Et_2O to precipitate the catalyst.
- Filter the solid product under inert atmosphere, wash with anhydrous Et_2O , and dry in vacuo.
- The resulting orange-red solid is the $[\text{Rh}(\text{Mandyphos SL-M003-1})(\text{COD})]\text{BF}_4$ precatalyst.

General Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

- $[\text{Rh}(\text{Mandyphos SL-M003-1})(\text{COD})]\text{BF}_4$ precatalyst
- Substrate (e.g., Methyl-2-acetamidoacrylate)
- Anhydrous, degassed solvent (e.g., Methanol)
- High-pressure autoclave equipped with a magnetic stirrer

Procedure:

- In a glovebox, charge the autoclave vessel with the substrate and the [Rh(**Mandyphos SL-M003-1**)(COD)]BF₄ precatalyst (S/C ratio typically 500-1000).
- Add the anhydrous and degassed solvent.
- Seal the autoclave and purge with hydrogen gas (3-4 cycles).
- Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 bar).
- Commence stirring and maintain the reaction at the specified temperature (e.g., 25 °C).
- Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
- Upon completion, carefully vent the autoclave and purge with an inert gas.
- The reaction mixture can then be concentrated in vacuo.
- The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Mechanistic Insights and Visualizations

The asymmetric hydrogenation catalyzed by Rhodium and Iridium complexes with chiral diphosphine ligands is generally understood to proceed through a series of well-defined steps. Below are graphical representations of a generalized catalytic cycle and a typical experimental workflow.

Caption: Generalized catalytic cycle for metal-catalyzed asymmetric hydrogenation.

Caption: Standard experimental workflow for asymmetric hydrogenation.

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